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Compound of Interest

Compound Name: 2-Methylpentyl acetate

Cat. No.: B1584834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylpentyl acetate, an organic compound of interest in various chemical and
pharmaceutical applications. This document compiles and analyzes Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification
and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below is a summary of the predicted *H and 13C NMR data for 2-Methylpentyl
acetate.

Note: Experimental spectra for 2-Methylpentyl acetate are not readily available in public
databases. The following data is based on established chemical shift prediction models and
analysis of closely related structural isomers.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons in a
molecule and their neighboring protons.
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Chemical Shift (8) o .
Protons . Multiplicity Integration
ppm (Predicted)

a 0.88-0.92 t 3H
b 1.15-1.40 m 4H
c 1.45-1.60 m 1H
d 0.90-0.94 d 3H
e 3.85-3.95 m 2H
f 2.04 S 3H

o t=triplet, d = doublet, m = multiplet, s = singlet

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in

a molecule.

Carbon Chemical Shift () ppm (Predicted)
1 ~14.0

2 ~20.0

3 ~39.0

4 ~34.0

5 ~17.0

6 ~68.0

7 ~171.0

8 ~21.0

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methylpentyl acetate is expected to show characteristic absorption bands for
an ester.[1]

Wavenumber

(cm-1) Intensity Functional Group Vibration
~1740 Strong C=0 Stretch

~1240 Strong C-O Stretch (ester)
2850-2960 Strong C-H Stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 2-methylpentyl acetate can be obtained via Gas
Chromatography-Mass Spectrometry (GC-MS).[2]

m/z Relative Intensity (%) Proposed Fragment
144 Low [M]* (Molecular lon)

87 Moderate [CH3COOCH2CH(CHs)]*
70 Moderate [CsHaio]*

43 High [CH3CO]J* (Base Peak)

Experimental Protocols
NMR Spectroscopy of 2-Methylpentyl Acetate

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra of a liquid
ester sample.[3]

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Methylpentyl acetate in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls).
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

» Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

e Place the NMR tube in the spectrometer's probe.

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.
e Acquire the *H NMR spectrum using a standard pulse sequence.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets
for each carbon.

FTIR Spectroscopy of 2-Methylpentyl Acetate

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an
Attenuated Total Reflectance (ATR) accessory.[4]

Procedure:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

» Place a small drop of 2-Methylpentyl acetate onto the center of the ATR crystal, ensuring
complete coverage.

e Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio.

o Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) of 2-
Methylpentyl Acetate
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This protocol provides a general method for the analysis of a volatile ester by GC-MS.[5]
Sample Preparation:

o Dilute the 2-Methylpentyl acetate sample in a volatile organic solvent (e.g.,
dichloromethane or hexane) to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

o Gas Chromatograph (GC) Conditions:

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
o Inlet Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250
°C).

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

e Inject a small volume of the prepared sample (e.g., 1 yL) into the GC inlet. The components
will be separated on the column and subsequently analyzed by the mass spectrometer.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a general experimental workflow.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Acetate_Compounds.pdf
https://www.benchchem.com/product/b1584834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

[Spectroscopic Technique

( )7 Molecular Weight & Fragmentation

S\ 4 )

Structural Information

IR Spectroscopy Functional Groups

NMR Spectroscopy Connectivity (*H-H, 1H-13C)

Click to download full resolution via product page

- DN J

Relationship between spectroscopic techniques and structural information.

Sample Preparation

Data Acquisition

Spectral Analysis

Structure Elucidation
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General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1584834?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584834?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/2UDwZmcxERx
https://pubchem.ncbi.nlm.nih.gov/compound/1-Pentanol_-2-methyl-_-1-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/1-Pentanol_-2-methyl-_-1-acetate
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_NMR_Spectroscopy_for_Structural_Confirmation_of_Fatty_Acid_Esters.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_FT_IR_Spectra_of_Esterification_Reactions.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Acetate_Compounds.pdf
https://www.benchchem.com/product/b1584834#spectroscopic-data-for-2-methylpentyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b1584834#spectroscopic-data-for-2-methylpentyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b1584834#spectroscopic-data-for-2-methylpentyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b1584834#spectroscopic-data-for-2-methylpentyl-acetate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

